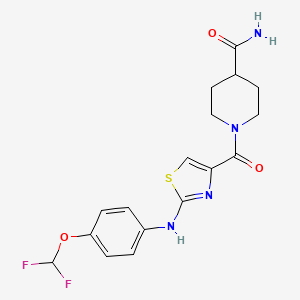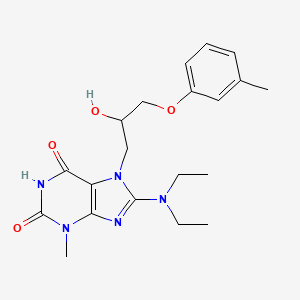
2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H11N3O4S and its molecular weight is 317.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research has delved into the synthesis of various compounds related to 2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide, exploring their structural characteristics and reactivity. For instance, the synthesis of furan-2-yl derivatives through different chemical reactions, such as Mannich bases preparation and the exploration of their thiol-thione tautomeric equilibrium, has been documented. These compounds were confirmed through elemental analyses, IR, and 1H-NMR spectra, highlighting the structural diversity achievable through synthetic chemistry (M. Koparır, A. Çetin, A. Cansiz, 2005).
Antimicrobial Activities
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, azole derivatives obtained from furan-2-carbohydrazide showed activity against tested microorganisms, demonstrating the potential of these compounds in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Reactivity and Electrophilic Substitution Reactions
The reactivity of furan-2-yl derivatives under various conditions has been explored. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions to form 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions were reported. This study demonstrates the versatility of furan-2-yl compounds in organic synthesis, providing pathways to complex heterocyclic structures (А. Aleksandrov, М. М. El’chaninov, 2017).
Tyrosinase Inhibition and Antioxidant Activity
The synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has been carried out, showing potent tyrosinase inhibitory activity. This suggests the potential application of these compounds in addressing hyperpigmentation disorders or as antioxidant agents. The compounds exhibited lower IC50 values than the standard kojic acid, indicating their effectiveness as tyrosinase inhibitors (Nilam C. Dige et al., 2019).
Ligand to A1 Adenosine Receptors
Furanfurin derivatives and analogues, including those with oxazole substituents, have been synthesized and tested for their affinity to adenosine receptors. The study found that the agonistic behavior of furanfurin against A1 receptors is preserved with specific ring substitutions, suggesting potential applications in drug development targeting adenosine receptors (P. Franchetti et al., 2000).
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-12(15-7-9-3-2-6-22-9)10-8-21-14(16-10)17-13(19)11-4-1-5-20-11/h1-6,8H,7H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNDITNVHMVZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-butyl-5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2481960.png)
![6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2481961.png)
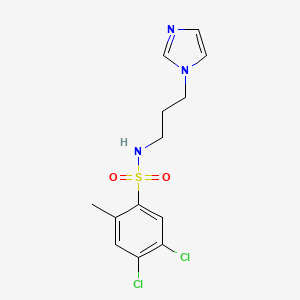
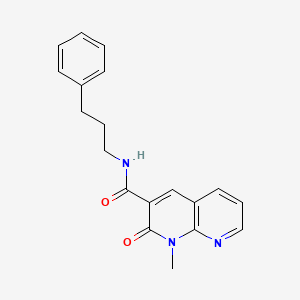
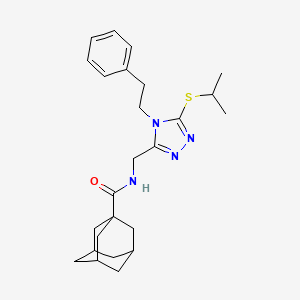
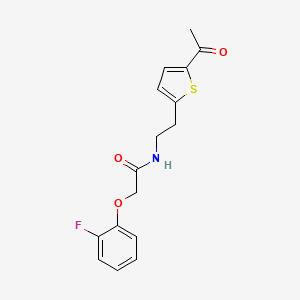
![ethyl 2-{[(4H-1,2,4-triazol-4-yl)carbamothioyl]amino}acetate](/img/structure/B2481971.png)
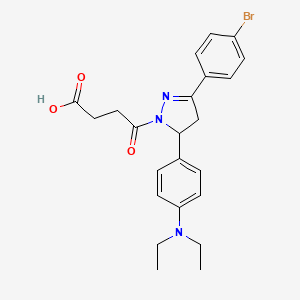
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2481974.png)
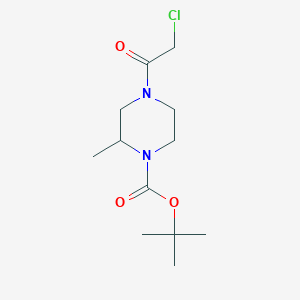
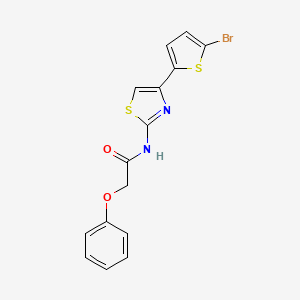
![6-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2481978.png)
